molecular formula C15H19NO5 B270525 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid

3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid

Numéro de catalogue B270525
Poids moléculaire: 293.31 g/mol
Clé InChI: UVSXPQWSXPMKGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid, also known as MDL-72222, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in the synthesis of cholesterol esters. MDL-72222 has been studied for its potential use in treating a variety of diseases, including atherosclerosis, Alzheimer's disease, and cancer.

Mécanisme D'action

3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid works by inhibiting the enzyme ACAT, which is involved in the synthesis of cholesterol esters. By inhibiting this enzyme, 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid can reduce the formation of cholesterol esters and promote the breakdown of existing cholesterol esters. This can help to prevent the development of atherosclerosis and reduce the accumulation of beta-amyloid in Alzheimer's disease.
Biochemical and Physiological Effects:
3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid has been shown to have a number of biochemical and physiological effects. In animal studies, 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid has been shown to reduce the formation of cholesterol esters and promote the breakdown of existing cholesterol esters. This can help to prevent the development of atherosclerosis and reduce the accumulation of beta-amyloid in Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid in lab experiments is its potency as an ACAT inhibitor. This allows researchers to study the effects of inhibiting ACAT in a variety of disease models. However, one limitation of using 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid is its complex synthesis process, which can make it difficult and expensive to obtain.

Orientations Futures

There are a number of future directions for research on 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid. One area of interest is its potential use in treating cancer. ACAT inhibitors have been shown to reduce the growth and proliferation of cancer cells in vitro, and further studies are needed to determine whether 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid has potential as a cancer treatment.
Another area of interest is the development of more potent and selective ACAT inhibitors. 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid has been shown to inhibit other enzymes in addition to ACAT, which can limit its effectiveness as a therapeutic agent. Developing more selective ACAT inhibitors could help to overcome this limitation and improve the efficacy of ACAT inhibition as a treatment strategy for a variety of diseases.
Conclusion:
3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid is a potent ACAT inhibitor that has been extensively studied for its potential use in treating atherosclerosis, Alzheimer's disease, and cancer. Its mechanism of action involves inhibiting the synthesis of cholesterol esters, which can help to prevent the development of atherosclerosis and reduce the accumulation of beta-amyloid in Alzheimer's disease. While there are limitations to using 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid in lab experiments, its potency as an ACAT inhibitor makes it a valuable tool for studying the effects of ACAT inhibition in a variety of disease models.

Méthodes De Synthèse

The synthesis of 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid involves several steps, starting with the reaction of 3,3-dimethyl-5-oxopentanoic acid with 6-methyl-1,3-benzodioxole-5-amine. The resulting compound is then subjected to a series of chemical reactions to produce the final product. The synthesis of 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid has been extensively studied for its potential use in treating atherosclerosis, a disease characterized by the accumulation of cholesterol in the arteries. ACAT inhibitors such as 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid have been shown to reduce the formation of cholesterol esters and promote the breakdown of existing cholesterol esters, which can help to prevent the development of atherosclerosis.
In addition to its potential use in treating atherosclerosis, 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid has also been studied for its potential use in treating Alzheimer's disease. ACAT inhibitors have been shown to reduce the accumulation of beta-amyloid, a protein that is believed to play a role in the development of Alzheimer's disease.

Propriétés

Nom du produit

3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid

Formule moléculaire

C15H19NO5

Poids moléculaire

293.31 g/mol

Nom IUPAC

3,3-dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H19NO5/c1-9-4-11-12(21-8-20-11)5-10(9)16-13(17)6-15(2,3)7-14(18)19/h4-5H,6-8H2,1-3H3,(H,16,17)(H,18,19)

Clé InChI

UVSXPQWSXPMKGN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1NC(=O)CC(C)(C)CC(=O)O)OCO2

SMILES canonique

CC1=CC2=C(C=C1NC(=O)CC(C)(C)CC(=O)O)OCO2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.